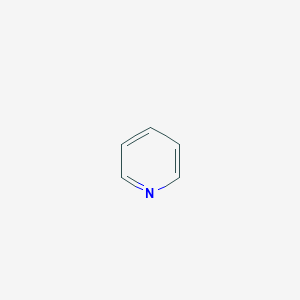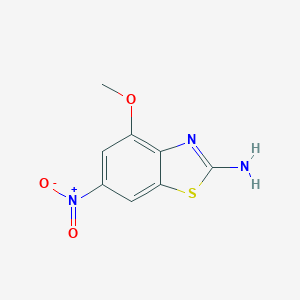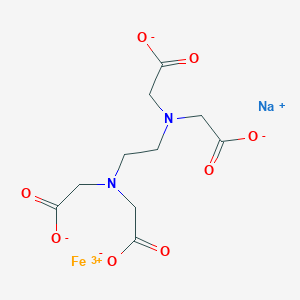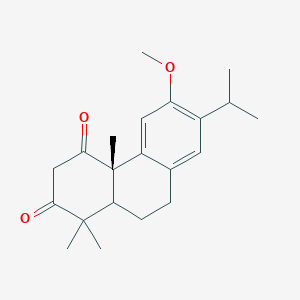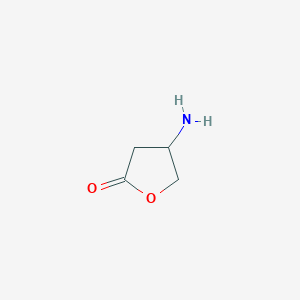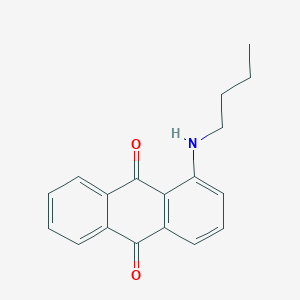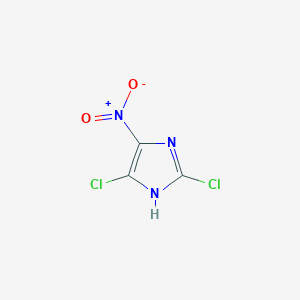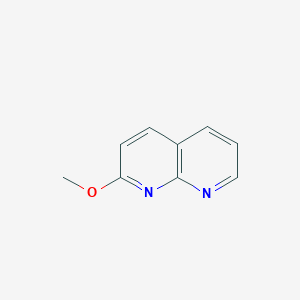
2-Methoxy-1,8-naphthyridine
Descripción general
Descripción
2-Methoxy-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound is a derivative of naphthyridine, which is a class of compounds known for their diverse biological activities. 2-Methoxy-1,8-naphthyridine has been found to possess various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,8-naphthyridine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by targeting various signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 2-Methoxy-1,8-naphthyridine has been found to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 2-Methoxy-1,8-naphthyridine has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 2-Methoxy-1,8-naphthyridine has been found to exhibit anti-microbial activity by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxy-1,8-naphthyridine in lab experiments include its diverse pharmacological properties, which make it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, the limitations of using 2-Methoxy-1,8-naphthyridine in lab experiments include its low solubility in water, which can limit its bioavailability. Additionally, the synthesis of this compound can be challenging, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-Methoxy-1,8-naphthyridine. One of the potential directions is the development of new therapeutic agents based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Furthermore, the optimization of the synthesis method for 2-Methoxy-1,8-naphthyridine can lead to the development of more efficient and cost-effective methods for the production of this compound. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo can provide valuable information for its potential clinical applications.
In conclusion, 2-Methoxy-1,8-naphthyridine is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound has been found to possess various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The synthesis of this compound can be achieved through various methods, and its mechanism of action is not fully understood. Further research is needed to elucidate the potential clinical applications of this compound and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 2-Methoxy-1,8-naphthyridine can be achieved through various methods, including the reaction between 2-aminonicotinaldehyde and 2-methoxybenzaldehyde in the presence of a base. Another method involves the reaction between 2-aminonicotinaldehyde and 2-methoxyacetophenone in the presence of a catalyst. The yield of the synthesis reaction ranges from 40% to 70%, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Methoxy-1,8-naphthyridine has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. Additionally, 2-Methoxy-1,8-naphthyridine has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-methoxy-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-5-4-7-3-2-6-10-9(7)11-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXVMZLZBCKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617822 | |
| Record name | 2-Methoxy-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1,8-naphthyridine | |
CAS RN |
15936-12-6 | |
| Record name | 2-Methoxy-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



